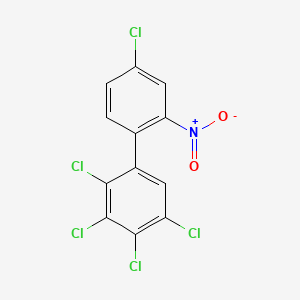
6-Nitro-2',3',4,4',5'-pentachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the chemical formula C12H4Cl5NO2. It is a member of the PCB family, which consists of 209 different congeners. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects on living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl typically involves the nitration of 2’,3’,4,4’,5’-pentachlorobiphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the biphenyl ring.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl, has largely been phased out due to their environmental and health hazards. laboratory-scale synthesis for research purposes follows similar methods as described above, with stringent safety and environmental controls in place .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms in the biphenyl structure can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, molecular oxygen.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Major Products Formed
Oxidation: Hydroxylated biphenyl derivatives.
Reduction: Amino-substituted biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl has been extensively studied for its toxicological effects and environmental impact. Some key research applications include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the compound’s effects on thyroid function, reproductive health, and its role as an endocrine disruptor
Analytical Chemistry: Used as a standard in gas chromatography and other analytical techniques to detect and quantify PCBs in environmental samples.
Mechanism of Action
The toxic effects of 6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of cytochrome P450 enzymes, leading to the production of reactive oxygen species and subsequent oxidative stress . Additionally, it can disrupt thyroid hormone homeostasis by interfering with the sodium/iodide symporter (NIS) and other thyroid-related proteins .
Comparison with Similar Compounds
Similar Compounds
2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB congener with similar environmental persistence and toxicological properties.
3,3’,4,4’,5-Pentachlorobiphenyl: Known for its strong dioxin-like toxicity and similar mechanisms of action.
Uniqueness
6-Nitro-2’,3’,4,4’,5’-pentachlorobiphenyl is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in other PCBs. This functional group also contributes to its distinct toxicological profile and environmental behavior .
Properties
CAS No. |
116453-31-7 |
|---|---|
Molecular Formula |
C12H4Cl5NO2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(4-chloro-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H4Cl5NO2/c13-5-1-2-6(9(3-5)18(19)20)7-4-8(14)11(16)12(17)10(7)15/h1-4H |
InChI Key |
VFWWVRDDFPIWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)

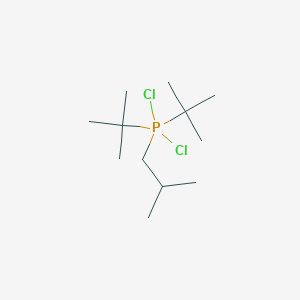
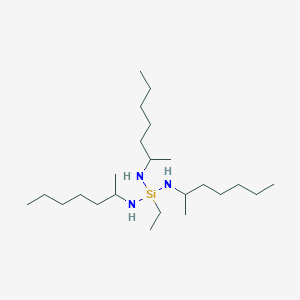
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

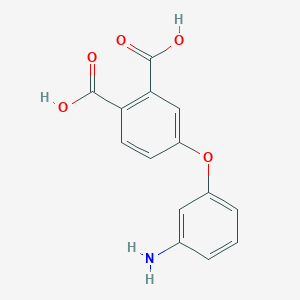
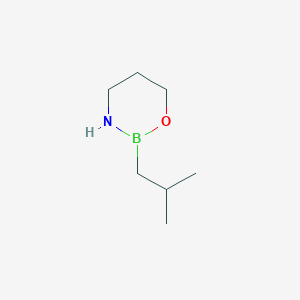

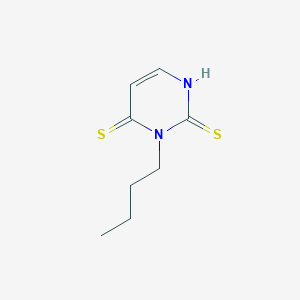
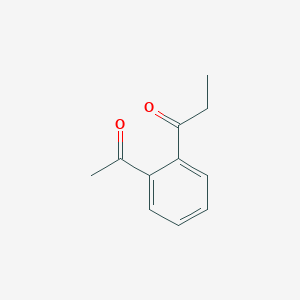
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
